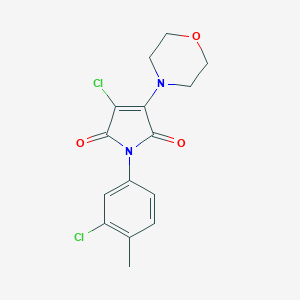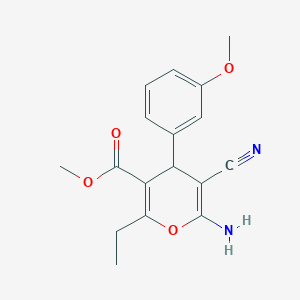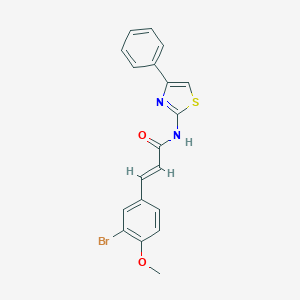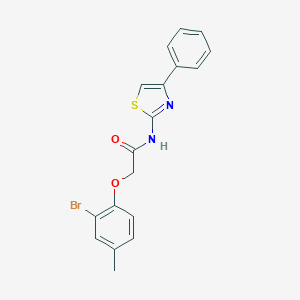![molecular formula C31H26N6O3S B380838 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 315239-13-5](/img/structure/B380838.png)
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C31H26N6O3S. It includes a 1,3-dioxobenzo[de]isoquinolin-2-yl group, a 1,2,4-triazol-3-yl group, and a pyridin-3-ylmethyl group. For a detailed structural analysis, it would be best to refer to a crystallography or spectroscopy study.Physical And Chemical Properties Analysis
The molecular weight of this compound is 562.6 g/mol. Unfortunately, the available resources do not provide further information on the physical and chemical properties of this compound, such as its density, boiling point, melting point, or flash point .Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
Synthesis Techniques
The process of synthesizing derivatives similar to the compound involves multiple steps, including alkylation and condensation reactions. These methods facilitate the creation of a variety of compounds with potential biological activity, by incorporating different substituents into the 1,2,4-triazole framework (Chalenko et al., 2019).
Antimicrobial and Antibacterial Activities
Derivatives of 1,2,4-triazole have shown promising results in screening for antimicrobial and antibacterial properties. This includes the potential to inhibit the growth of various bacterial and fungal strains, which indicates a broad spectrum of application in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Potential
The modification of compounds structurally related to the one , by incorporating different functional groups, has been explored for their anticancer effects. For example, replacing certain groups with alkylurea has shown to retain antiproliferative activity and reduce toxicity, indicating potential in cancer therapy research (Wang et al., 2015).
Anti-inflammatory and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant potential in treating inflammation and oxidative stress-related conditions (Baviskar et al., 2013).
CNS Activity
The exploration of triazolo-pyridine derivatives, closely related to the compound of interest, has indicated their usefulness in treating central nervous system (CNS) disorders, including depression, anxiety, and other conditions affecting the CNS (Habernickel, 2001).
Propiedades
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N6O3S/c38-27(33-19-21-8-6-16-32-18-21)20-41-31-35-34-26(37(31)23-11-2-1-3-12-23)15-7-17-36-29(39)24-13-4-9-22-10-5-14-25(28(22)24)30(36)40/h1-6,8-14,16,18H,7,15,17,19-20H2,(H,33,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMQZGJQIBVKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B380756.png)

![Ethyl 4-[(4-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B380761.png)
![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380763.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380765.png)
![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)
![Ethyl 8-chloro-4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B380767.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380769.png)
![Ethyl 4-(4-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380771.png)


![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)
